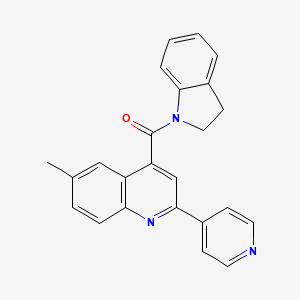![molecular formula C19H24ClN3O B6071546 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine is not fully understood. However, it has been reported to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been reported to have affinity for other neurotransmitter receptors, including the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine has been reported to have several biochemical and physiological effects. It has been shown to increase dopamine and noradrenaline levels in the prefrontal cortex, which may contribute to its potential therapeutic effects in the treatment of depression and schizophrenia. It has also been reported to decrease serotonin levels in the prefrontal cortex, which may contribute to its potential anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including anxiety, depression, and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, including the dopamine and noradrenaline systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, there is a need for the development of more selective and potent compounds for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine involves the reaction of 3-chlorophenylpiperazine with 2-butynoyl chloride in the presence of a base to yield the intermediate product, which is then reacted with piperidine to obtain the final product. This method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, it has been studied for its effects on neurotransmitter systems, including dopamine, serotonin, and noradrenaline. In pharmacology, it has been investigated for its potential as a drug target for various diseases.
Propriétés
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-2-5-19(24)23-9-4-8-18(15-23)22-12-10-21(11-13-22)17-7-3-6-16(20)14-17/h3,6-7,14,18H,4,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPNUEOQCQVXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)
![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
